An In-depth Technical Guide to the Chemical Properties of 2-Cyanoselenophene
An In-depth Technical Guide to the Chemical Properties of 2-Cyanoselenophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanoselenophene, also known as selenophene-2-carbonitrile, is a heterocyclic organic compound with the chemical formula C₅H₃NSe. It belongs to the family of selenophenes, which are selenium analogs of thiophenes and furans. The incorporation of a selenium atom and a cyano group imparts unique electronic and chemical properties to the molecule, making it a subject of interest in medicinal chemistry and materials science. This guide provides a theoretical overview of its chemical properties, predicted spectroscopic data, and potential synthetic and reactive pathways.
Molecular Structure and Properties
The structure of 2-cyanoselenophene consists of a five-membered aromatic ring containing one selenium atom, with a cyano group attached at the C2 position.
Predicted Molecular Properties:
| Property | Value |
| Molecular Formula | C₅H₃NSe |
| Molecular Weight | 156.05 g/mol |
| CAS Number | 7651-60-7 |
| Appearance | Expected to be a solid or high-boiling liquid |
| Solubility | Predicted to be soluble in common organic solvents |
Predicted Spectroscopic Data
The following spectroscopic data are predictions based on the analysis of analogous compounds and general principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the selenophene ring. The chemical shifts are influenced by the electronegativity of the selenium atom and the electron-withdrawing nature of the cyano group.
Predicted ¹H NMR Data (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H3 | 7.2 - 7.4 | Doublet of doublets | J₃₄ ≈ 5-6 Hz, J₃₅ ≈ 1-2 Hz |
| H4 | 7.0 - 7.2 | Doublet of doublets | J₄₃ ≈ 5-6 Hz, J₄₅ ≈ 3-4 Hz |
| H5 | 7.5 - 7.7 | Doublet of doublets | J₅₃ ≈ 1-2 Hz, J₅₄ ≈ 3-4 Hz |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the molecule. The carbon of the cyano group will appear in the characteristic nitrile region, while the ring carbons will be in the aromatic region.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 135 - 140 |
| C3 | 128 - 132 |
| C4 | 125 - 128 |
| C5 | 130 - 135 |
| CN | 115 - 120 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of a strong absorption band for the C≡N stretch of the nitrile group.
Predicted IR Absorption Bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N Stretch | 2220 - 2240 | Strong |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
| C=C Aromatic Stretch | 1400 - 1600 | Medium to Weak |
| C-Se Stretch | 500 - 600 | Medium to Weak |
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of HCN, Se, or cleavage of the selenophene ring. The presence of selenium would be indicated by a characteristic isotopic pattern.
Predicted Mass Spectrum Fragmentation:
| m/z | Fragment |
| 156 | [M]⁺ |
| 129 | [M - HCN]⁺ |
| 77 | [C₅H₃N]⁺ |
Synthesis
Proposed Synthesis from 2-Bromoselenophene
A common method for introducing a cyano group onto an aromatic ring is through a nucleophilic substitution reaction using a cyanide salt, often catalyzed by a transition metal.
Reaction Scheme:
Figure 1. Proposed synthesis of 2-cyanoselenophene.
Experimental Protocol (Hypothetical):
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To a solution of 2-bromoselenophene (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add copper(I) cyanide (1.2 eq).
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Heat the reaction mixture to reflux (typically 150-200 °C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Reactivity
The chemical reactivity of 2-cyanoselenophene is dictated by the interplay of the aromatic selenophene ring and the electron-withdrawing cyano group.
Electrophilic Aromatic Substitution
The selenophene ring is generally susceptible to electrophilic attack. However, the strongly deactivating cyano group will direct incoming electrophiles primarily to the C4 and C5 positions. The overall reactivity will be lower than that of unsubstituted selenophene.
Figure 2. Electrophilic substitution on 2-cyanoselenophene.
Nucleophilic Reactions
The cyano group can undergo nucleophilic addition, which can be followed by hydrolysis to form a carboxylic acid or reduction to form an amine.
Hydrolysis of the Cyano Group:
Figure 3. Hydrolysis of 2-cyanoselenophene.
Reduction of the Cyano Group:
Figure 4. Reduction of 2-cyanoselenophene.
Conclusion
2-Cyanoselenophene is a molecule with predicted chemical properties that make it an interesting candidate for further investigation in various fields of chemistry. The theoretical data and proposed synthetic and reactivity pathways presented in this guide offer a starting point for researchers. However, it is crucial to emphasize that all information provided herein requires experimental verification. The development of a reliable synthetic protocol and the full characterization of its spectroscopic and reactive profile will be essential for unlocking the potential of this compound.
